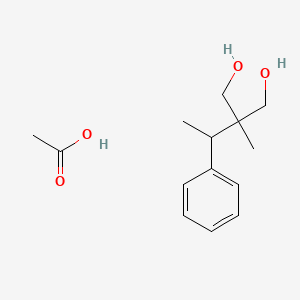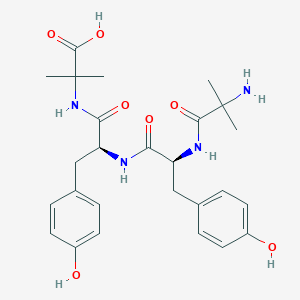
2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine is a synthetic peptide compound It is composed of a sequence of amino acids, specifically 2-methylalanine and tyrosine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents under basic conditions.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of peptide-based materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of 2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine involves its interaction with specific molecular targets. The tyrosine residues can participate in hydrogen bonding and π-π interactions, which are crucial for binding to receptors or enzymes. The 2-methylalanine residues provide structural stability and resistance to enzymatic degradation.
Comparación Con Compuestos Similares
Similar Compounds
Semaglutide: A glucagon-like peptide-1 receptor agonist used for the treatment of type 2 diabetes.
Retatrutide: A triple agonist targeting glucagon, GLP-1, and GIP receptors, investigated for obesity treatment.
Uniqueness
2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine is unique due to its specific sequence and structural properties, which confer distinct biological activities and stability compared to other peptides.
Propiedades
Número CAS |
821776-20-9 |
|---|---|
Fórmula molecular |
C26H34N4O7 |
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C26H34N4O7/c1-25(2,27)23(35)29-19(13-15-5-9-17(31)10-6-15)21(33)28-20(14-16-7-11-18(32)12-8-16)22(34)30-26(3,4)24(36)37/h5-12,19-20,31-32H,13-14,27H2,1-4H3,(H,28,33)(H,29,35)(H,30,34)(H,36,37)/t19-,20-/m0/s1 |
Clave InChI |
YYOSXQPRYBZSRO-PMACEKPBSA-N |
SMILES isomérico |
CC(C)(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC(C)(C)C(=O)O)N |
SMILES canónico |
CC(C)(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)
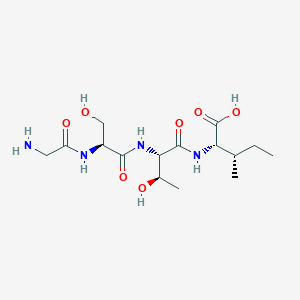
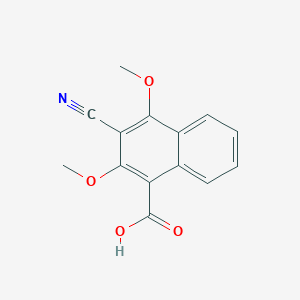
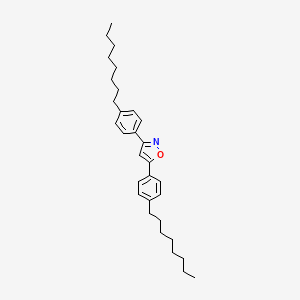
![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)

![Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate](/img/structure/B12542064.png)
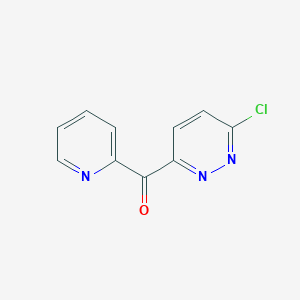
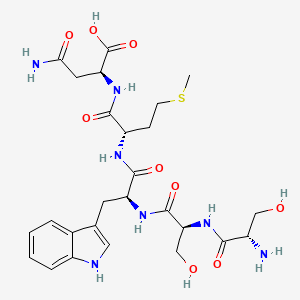
![(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol](/img/structure/B12542072.png)
![4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12542083.png)
![2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one](/img/structure/B12542087.png)
